Z-Ethyl-O,N,N-azoxymethane
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Overview
Description
Z-Ethyl-O,N,N-azoxymethane is an organic compound known for its carcinogenic properties. It is part of the azoxyalkane family, which are isomeric with nitrosodialkylamines and share similar biochemical and biological actions . This compound has been extensively studied for its ability to induce tumors in laboratory animals, making it a valuable tool in cancer research .
Preparation Methods
The synthesis of Z-Ethyl-O,N,N-azoxymethane typically involves the reaction of ethylamine with nitrous acid, followed by oxidation. The reaction conditions must be carefully controlled to ensure the desired product is obtained. Industrial production methods are similar but are scaled up to produce larger quantities of the compound .
Chemical Reactions Analysis
Z-Ethyl-O,N,N-azoxymethane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Z-Ethyl-O,N,N-azoxymethane is primarily used in scientific research to study carcinogenesis. It is particularly useful in inducing tumors in laboratory animals, which allows researchers to investigate the mechanisms of cancer development and test potential treatments . This compound has also been used to study the effects of various dietary and environmental factors on cancer risk .
Mechanism of Action
The carcinogenic effects of Z-Ethyl-O,N,N-azoxymethane are primarily due to its ability to induce DNA mutations. After administration, the compound is metabolized into methylazoxymethanol by the enzyme CYP2E1. This metabolite then causes DNA mutations, leading to the activation of oncogenes like K-ras and the inactivation of tumor suppressor genes like p53 . These genetic changes result in uncontrolled cell proliferation and tumor formation .
Comparison with Similar Compounds
Z-Ethyl-O,N,N-azoxymethane is similar to other azoxyalkanes, such as azoxymethane and azoxyethane. it is more potent in inducing tumors, particularly in the liver and colon . Unlike its methylated counterparts, this compound causes a higher incidence of hemangiosarcomas in the liver . This compound’s unique properties make it a valuable tool in cancer research, providing insights that are not possible with other similar compounds .
Properties
CAS No. |
97869-39-1 |
---|---|
Molecular Formula |
C3H8N2O |
Molecular Weight |
88.11 g/mol |
IUPAC Name |
ethyl-methylimino-oxidoazanium |
InChI |
InChI=1S/C3H8N2O/c1-3-5(6)4-2/h3H2,1-2H3 |
InChI Key |
MIJJGTDCQRHTPM-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](=NC)[O-] |
Origin of Product |
United States |
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